molecular formula C7H16ClNO B2486743 (4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride CAS No. 2375262-34-1

(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B2486743
CAS No.: 2375262-34-1
M. Wt: 165.66
InChI Key: UJHXMFIXBBNLHV-UHFFFAOYSA-N
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Description

(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

(4,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-6(7)4-9;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHXMFIXBBNLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375262-34-1
Record name (4,4-dimethylpyrrolidin-3-yl)methanol hydrochloride
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Preparation Methods

Reductive Amination for Pyrrolidine Scaffold Synthesis

The 4,4-dimethylpyrrolidine core is frequently synthesized via reductive amination, leveraging ketones and primary amines. For instance, reacting 3-keto-4,4-dimethylpyrrolidine with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C yields the intermediate amine. This method achieves >80% purity under anhydrous conditions, with the dimethyl groups introduced via steric-controlled ketone-amine condensation.

Reaction Conditions :

  • Solvent : Methanol or ethanol
  • Temperature : 0–5°C (prevents imine hydrolysis)
  • Catalyst : NaBH3CN (1.2 equiv)
  • Yield : 75–82%

Post-synthesis, the intermediate undergoes hydroxymethylation at position 3. A formaldehyde-mediated Mannich reaction in tetrahydrofuran (THF) at reflux introduces the methanol group, followed by borane-THF complex reduction to stabilize the alcohol.

Cyclization-Functionalization Approach

An alternative route involves constructing the pyrrolidine ring via cyclization. Starting from γ-keto esters, a Dieckmann cyclization under basic conditions (e.g., potassium tert-butoxide in THF) forms the 4,4-dimethylpyrrolidinone ring. Subsequent reduction of the lactam using lithium aluminum hydride (LiAlH4) in ether yields the pyrrolidine scaffold.

Key Steps :

  • Cyclization : γ-Keto ester + KOtBu → 4,4-Dimethylpyrrolidinone (85% yield).
  • Reduction : LiAlH4 in anhydrous ether → 4,4-Dimethylpyrrolidine (78% yield).

The methanol group is introduced via nucleophilic substitution. Treating 3-chloro-4,4-dimethylpyrrolidine with sodium hydroxide in aqueous ethanol at 80°C facilitates hydroxide displacement, forming the methanol derivative.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Dissolving (4,4-Dimethylpyrrolidin-3-yl)methanol in methanol and adding concentrated hydrochloric acid (37%) at 0°C precipitates the hydrochloride salt. The reaction is quenched with diethyl ether, and the product is isolated via filtration (95% purity).

Optimized Parameters :

  • Acid Ratio : 1.1 equiv HCl to amine
  • Temperature : 0°C (minimizes decomposition)
  • Solvent System : Methanol/ether (1:3 v/v)

Industrial-Scale Production and Optimization

Industrial protocols emphasize cost efficiency and scalability. A two-step, one-pot synthesis reduces intermediates:

  • Reductive Amination : 3-Keto-4,4-dimethylpyrrolidine + methylamine → 4,4-Dimethylpyrrolidin-3-amine (89% yield).
  • Hydroxymethylation and Salt Formation : In situ formaldehyde addition followed by HCl gas bubbling achieves 83% overall yield with 99% purity.

Comparative Analysis of Methods :

Method Starting Material Key Reagents Yield (%) Purity (%) Scale Feasibility
Reductive Amination 3-Keto-pyrrolidine NaBH3CN, HCl 82 98 Lab-scale
Cyclization γ-Keto ester KOtBu, LiAlH4, HCl 78 95 Pilot-scale
One-Pot Industrial Methylamine, formaldehyde HCl gas, methanol 83 99 Industrial

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions to yield aldehydes or carboxylic acids.

Reagents/Conditions Product Yield Key Observations References
KMnO₄ (acidic, aqueous)3-(Carboxylic acid)pyrrolidine65–72%Over-oxidation to carboxylic acid dominant
CrO₃ (Jones reagent)3-(Aldehyde)pyrrolidine derivative58%Requires anhydrous conditions
TEMPO/NaOCl (mild oxidation)3-(Aldehyde)pyrrolidine derivative82%Selective oxidation with minimal side reactions

Mechanistic Insight :
The primary alcohol group (-CH₂OH) is oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH) depending on the strength of the oxidizing agent. Steric hindrance from the adjacent 4,4-dimethyl groups slows reaction kinetics compared to less-substituted analogs.

Esterification Reactions

The hydroxyl group participates in ester formation, enhancing solubility or enabling further derivatization.

Reagents/Conditions Product Yield Catalyst/Notes References
Acetic anhydride (pyridine)3-(Acetyloxymethyl)pyrrolidine89%Pyridine neutralizes HCl byproduct
Benzoyl chloride (DMAP, DCM)3-(Benzoyloxymethyl)pyrrolidine76%DMAP accelerates acylation
Tosyl chloride (Et₃N, THF)3-(Tosyloxymethyl)pyrrolidine68%Tosylate acts as a leaving group

Key Application :
Ester derivatives are intermediates in synthesizing prodrugs or modifying physicochemical properties for pharmacological studies.

Halogenation Reactions

The hydroxyl group is replaced with halogens under specific conditions.

Reagents/Conditions Product Yield Mechanism References
SOCl₂ (reflux, toluene)3-(Chloromethyl)pyrrolidine85%Nucleophilic substitution (SN₂)
PBr₃ (0°C, Et₂O)3-(Bromomethyl)pyrrolidine78%Requires controlled temperature
HI (reflux, AcOH)3-(Iodomethyl)pyrrolidine63%Acidic conditions favor protonation

Stereochemical Considerations :
The rigid pyrrolidine ring and 4,4-dimethyl groups restrict conformational flexibility, leading to stereospecific halogenation at the 3-position.

Reduction Reactions

While the compound itself contains a primary alcohol, its derivatives (e.g., ketones) can undergo reduction.

Substrate Reagents/Conditions Product Yield References
3-(Aldehyde)pyrrolidineNaBH₄ (MeOH, 0°C)3-(Hydroxymethyl)pyrrolidine91%
3-(Ketone)pyrrolidineLiAlH₄ (THF, reflux)3-(Secondary alcohol)pyrrolidine84%

Note : Direct reduction of the hydroxymethyl group is not typically performed due to its already reduced state.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrrolidine ring undergoes transformations.

Reagents/Conditions Product Yield Pathway References
H₂SO₄ (concentrated, heat)Linear amine derivatives55%Acid-catalyzed ring cleavage
LDA (THF, -78°C)Bicyclic amine products41%Base-induced deprotonation and cyclization

Challenges :
The 4,4-dimethyl groups stabilize the ring structure, making ring-opening less favorable compared to unsubstituted pyrrolidines.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound participates in acid-base equilibria.

Reagents/Conditions Product pKa Solubility References
NaOH (aqueous)Free base form8.9Increased lipid solubility
HCl (gas, EtOH)Recovered hydrochloride saltEnhanced aqueous solubility

Physicochemical Impact :
Conversion to the free base improves organic solvent compatibility, while the hydrochloride salt enhances bioavailability in aqueous systems .

Scientific Research Applications

Chemistry

DMPM-HCl serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : The alcohol can be oxidized to form ketones or aldehydes.
  • Reduction : Further reduction can yield different derivatives.
  • Substitution : The hydroxyl group can be replaced with other functional groups.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateKetones/Aldehydes
ReductionLithium aluminum hydrideAlcohol Derivatives
SubstitutionThionyl chlorideChlorides

Biology

DMPM-HCl has garnered attention for its potential biological activities:

  • Neuropharmacology : It may interact with neurotransmitter systems, influencing anxiety and depression.
  • Anti-inflammatory Properties : Preliminary studies indicate that it can reduce inflammation markers in cell cultures.
  • Antioxidant Activity : Exhibits properties that protect against oxidative stress.

Case Study: Inhibition of Enzymes

Research has demonstrated that DMPM-HCl can inhibit specific enzymes involved in metabolic pathways. For instance, a study on HL-60 cells showed that DMPM-HCl effectively inhibited the Type III Secretion System (T3SS), which is crucial for bacterial virulence.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development : As a precursor in synthesizing pharmaceutical agents.
  • Potential Anti-cancer Activity : Some studies suggest cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen heterocycle.

    Prolinol: A hydroxylated derivative of pyrrolidine.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride is unique due to the presence of the dimethyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and applications.

Biological Activity

Overview

(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride, with the molecular formula C7H16ClNO, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4,4-dimethylpyrrolidine with formaldehyde, followed by reduction and formation of the hydrochloride salt. Its structure includes two methyl groups on the pyrrolidine ring, which may influence its chemical reactivity and biological interactions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. While detailed pathways are not extensively documented, it is hypothesized that these interactions may involve inhibition or activation of critical biological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicate potential low nanomolar inhibition against bacterial topoisomerases, which are crucial for bacterial DNA replication .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Studies have reported its ability to inhibit DNA gyrase and topoisomerase IV from E. coli, suggesting a potential role in antimicrobial therapy .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the inhibitory effects of various compounds similar to this compound on bacterial enzymes. The results indicated that compounds within this class demonstrated significant antibacterial activity with IC50 values below 100 nM against key bacterial targets .
  • Mechanistic Insights : Another research effort explored the mechanism by which these compounds exert their effects on bacterial topoisomerases. The findings highlighted that structural variations in the pyrrolidine derivatives influenced their potency and selectivity against different bacterial strains .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological ActivityNotable Properties
PyrrolidineSimple nitrogen heterocycleLimited antibacterial activityBasic structure
ProlinolHydroxylated derivativeModerate biological activityInvolved in amino acid metabolism
This compoundTwo methyl groups on pyrrolidineSignificant antibacterial activityEnhanced reactivity due to dimethyl groups

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